molecular formula C22H19N3O4S B12719352 Thiourea, N-(2-benzoyl-4-nitrophenyl)-N'-(4-ethoxyphenyl)- CAS No. 111044-14-5

Thiourea, N-(2-benzoyl-4-nitrophenyl)-N'-(4-ethoxyphenyl)-

Cat. No.: B12719352
CAS No.: 111044-14-5
M. Wt: 421.5 g/mol
InChI Key: XXCNXNPSGSKBOD-UHFFFAOYSA-N
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Description

Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-ethoxyphenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique molecular structure, which includes benzoyl, nitrophenyl, and ethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-ethoxyphenyl)- typically involves the reaction of 2-benzoyl-4-nitroaniline with 4-ethoxyaniline in the presence of thiourea. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters to maximize yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-ethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-ethoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-ethoxyphenyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(2-benzoylphenyl)-N’-(4-ethoxyphenyl)-
  • Thiourea, N-(2-nitrophenyl)-N’-(4-ethoxyphenyl)-
  • Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(phenyl)-

Uniqueness

Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-ethoxyphenyl)- is unique due to the presence of both benzoyl and nitrophenyl groups, which may confer distinct chemical and biological properties compared to other thiourea derivatives. Its specific structure allows for unique interactions with molecular targets, making it a compound of interest in various research fields.

Properties

CAS No.

111044-14-5

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

1-(2-benzoyl-4-nitrophenyl)-3-(4-ethoxyphenyl)thiourea

InChI

InChI=1S/C22H19N3O4S/c1-2-29-18-11-8-16(9-12-18)23-22(30)24-20-13-10-17(25(27)28)14-19(20)21(26)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H2,23,24,30)

InChI Key

XXCNXNPSGSKBOD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3

Origin of Product

United States

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